An In-depth Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the role of chemical linkers is paramount. These molecular bridges are critical in connecting different functionalities to create novel therapeutic entities. Among these, Ald-CH2-PEG4-Boc has emerged as a versatile and highly valuable heterobifunctional linker. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-CH2-PEG4-Boc, with a focus on its utility for researchers, scientists, and drug development professionals.
Ald-CH2-PEG4-Boc is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two distinct reactive moieties: an aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine. This unique architecture allows for sequential and controlled conjugation reactions, making it an ideal tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). The PEG4 spacer enhances solubility and provides flexibility to the final conjugate, which can be crucial for optimizing biological activity.
Chemical Structure and Properties
The chemical structure of Ald-CH2-PEG4-Boc features a central tetraethylene glycol (PEG4) core. One terminus is functionalized with an aldehyde group (-CHO) via a methylene (B1212753) (-CH2-) spacer, while the other end is capped with a Boc-protected amine (-NHBoc).
Caption: Chemical structure of Ald-CH2-PEG4-Boc.
Physicochemical Properties
The key physicochemical properties of Ald-CH2-PEG4-Boc are summarized in the table below. This data is essential for designing and executing synthetic protocols, as well as for understanding the behavior of the linker in biological systems.
| Property | Value |
| Molecular Formula | C15H28O7 |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 1415329-20-2 |
| Appearance | Colorless to light yellow viscous liquid |
| Purity | ≥97.0% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | 4°C, stored under nitrogen. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. |
Reactivity and Functional Groups
The heterobifunctional nature of Ald-CH2-PEG4-Boc is central to its utility.
-
Aldehyde Group: The terminal aldehyde is a versatile functional group that readily participates in several chemoselective ligation reactions. Most notably, it reacts with primary amines via reductive amination to form a stable secondary amine linkage. It can also react with hydrazides to form hydrazones and with aminooxy groups to form oximes. These reactions proceed under mild conditions, making them suitable for use with sensitive biomolecules.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a primary amine. This orthogonality allows for a stepwise conjugation strategy, where the aldehyde is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.
Applications in Drug Development
The unique properties of Ald-CH2-PEG4-Boc make it a valuable tool in several areas of drug development, most prominently in the synthesis of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker that connects the two ligands.
Ald-CH2-PEG4-Boc is an ideal linker for PROTAC synthesis. The PEG4 spacer provides the necessary length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the enhanced water solubility imparted by the PEG chain can improve the overall physicochemical properties of the PROTAC, which is often a challenge for these relatively large molecules.
The general workflow for synthesizing a PROTAC using Ald-CH2-PEG4-Boc is depicted below.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving Ald-CH2-PEG4-Boc. These should be considered as starting points and may require optimization for specific substrates.
Reductive Amination of Ald-CH2-PEG4-Boc with a Primary Amine
This protocol describes the conjugation of Ald-CH2-PEG4-Boc to a molecule containing a primary amine.
Materials:
-
Ald-CH2-PEG4-Boc
-
Amine-containing substrate
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) and Ald-CH2-PEG4-Boc (1.2 eq) in anhydrous DCM.
-
If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Boc-protected conjugate.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA).
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., DIPEA) if the free amine is required.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
